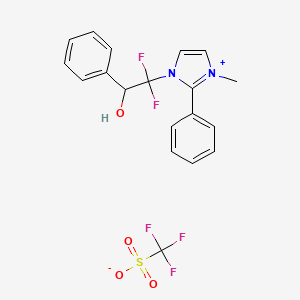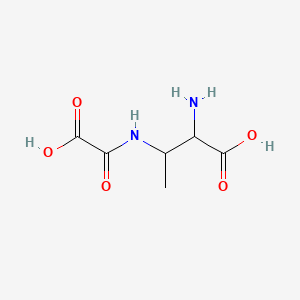
2,4,5-T-trolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-T-trolamine, also known as (2,4,5-trichlorophenoxy)acetic acid—2,2′,2″-nitrilotriethanol (1:1), is a derivative of 2,4,5-trichlorophenoxyacetic acid. This compound is primarily used as a herbicide and plant growth regulator. It is known for its effectiveness in controlling broadleaf weeds and is a component of various herbicidal formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-T-trolamine involves the reaction of 2,4,5-trichlorophenoxyacetic acid with triethanolamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the neutralization of the acidic 2,4,5-trichlorophenoxyacetic acid with the basic triethanolamine, resulting in the formation of the salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified and formulated for use in agricultural applications .
Chemical Reactions Analysis
Types of Reactions
2,4,5-T-trolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The trichlorophenoxy group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated phenols, while substitution reactions can produce various phenoxyacetic acid derivatives .
Scientific Research Applications
2,4,5-T-trolamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: Utilized in the formulation of herbicides and plant growth regulators
Mechanism of Action
The mechanism of action of 2,4,5-T-trolamine involves its interaction with plant hormones, specifically auxins. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the target plants. At the molecular level, it affects the expression of genes involved in cell division and elongation, disrupting normal plant growth processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties but different chemical structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound with similar herbicidal activity.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): Another herbicide with a different mode of action but similar applications.
Uniqueness
2,4,5-T-trolamine is unique due to its specific combination of 2,4,5-trichlorophenoxyacetic acid and triethanolamine, which enhances its solubility and effectiveness as a herbicide. Its ability to mimic natural auxins makes it particularly effective in controlling broadleaf weeds .
Properties
CAS No. |
3813-14-7 |
|---|---|
Molecular Formula |
C14H20Cl3NO6 |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3.C6H15NO3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;8-4-1-7(2-5-9)3-6-10/h1-2H,3H2,(H,12,13);8-10H,1-6H2 |
InChI Key |
VTZDSNBPOOWJST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride](/img/structure/B13832489.png)
![6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one](/img/structure/B13832494.png)


![(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B13832500.png)



![(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B13832526.png)
![3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide](/img/structure/B13832532.png)
![Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI)](/img/structure/B13832546.png)


